molecular formula C19H17N B13784689 3,5-Bis(benzyl)pyridine CAS No. 85665-54-9

3,5-Bis(benzyl)pyridine

Cat. No.: B13784689
CAS No.: 85665-54-9
M. Wt: 259.3 g/mol
InChI Key: DZTRFEMKGXEPBX-UHFFFAOYSA-N
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Description

3,5-Bis(benzyl)pyridine is a pyridine derivative featuring benzyl groups at the 3 and 5 positions of the aromatic ring. For example, derivatives like 2,6-bis-(6-nitrobenzimidazol-2-yl)pyridine (BNBP) are synthesized using benzyl halides under basic conditions in heated DMSO . Structural characterization of such derivatives often employs NMR spectroscopy, where aromatic protons (e.g., peaks near 7.6 ppm) and aliphatic signals (1.2–3.5 ppm) are key identifiers .

Properties

CAS No.

85665-54-9

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

3,5-dibenzylpyridine

InChI

InChI=1S/C19H17N/c1-3-7-16(8-4-1)11-18-13-19(15-20-14-18)12-17-9-5-2-6-10-17/h1-10,13-15H,11-12H2

InChI Key

DZTRFEMKGXEPBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CN=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(benzyl)pyridine typically involves the reaction of pyridine with benzyl halides in the presence of a base. One common method is the base-promoted one-pot synthesis, where aromatic terminal alkynes react with benzamides as the nitrogen source . This method is efficient and provides good yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(benzyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

3,5-Bis(benzyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(benzyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following table summarizes structurally related pyridine derivatives, highlighting substituent effects, molecular properties, and applications:

Compound Substituents Key Properties/Applications Reference
3,5-Bis(benzyl)pyridine Benzyl (3,5 positions) Electron-rich; potential ligand for metal complexes (e.g., Cu-bimpy systems for catalysis)
3,5-Bis(trifluoromethyl)pyridine Trifluoromethyl (3,5 positions) Electron-withdrawing; high stability, used in agrochemicals and pharmaceuticals
3,5-Dicyano-6-trifluoromethylpyridine Cyano (3,5), CF₃ (6) Strong electron deficiency; intermediate in drug synthesis
3,5-Bis(chloromethyl)pyridine HCl Chloromethyl (3,5 positions) Reactive toward nucleophiles; precursor for functionalized pyridines
2,5-Bis(3,5-difluorophenyl)pyridine Difluorophenyl (2,5 positions) Fluorine-enhanced lipophilicity; applications in materials science
Cu-bimpy complex ([Cu₃(bimpy)₃(H₂O)₂(α-SiW₁₂O₄₀)]) Imidazole (3,5 positions) Dual catalytic activity (nitrite reduction, ascorbate oxidation) in acidic media

Key Analysis:

  • Electronic Effects: Benzyl groups donate electrons via conjugation, enhancing the pyridine ring’s nucleophilicity. In contrast, trifluoromethyl and cyano groups withdraw electrons, making the ring electrophilic .
  • Steric Considerations : Benzyl substituents introduce significant steric hindrance, limiting access to the pyridine nitrogen. This contrasts with smaller groups like chloromethyl or fluorophenyl, which permit tighter metal coordination .
  • Applications :
    • Catalysis : this compound derivatives, such as Cu-bimpy complexes, exhibit dual catalytic activity in redox reactions due to their ability to stabilize transition states .
    • Pharmaceuticals : Electron-withdrawing substituents (e.g., CF₃) improve metabolic stability, making such compounds valuable in drug design .

Structural and Spectroscopic Insights

  • NMR Characterization : For 3,5-disubstituted pyridines, aromatic protons typically resonate near 7.6 ppm, while aliphatic protons (e.g., CH₂ in benzyl groups) appear at 1.2–3.5 ppm. Distinct splitting patterns help confirm substitution symmetry .
  • Crystallography : Crystal structures of related compounds (e.g., bis-acetylpyridine derivatives) reveal planar pyridine rings with substituent-dependent dihedral angles. For example, bulky benzyl groups may induce torsional strain, whereas smaller groups like Cl maintain coplanarity .

Biological Activity

3,5-Bis(benzyl)pyridine is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by two benzyl groups attached to the pyridine ring at the 3 and 5 positions. This structural configuration contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties . A study demonstrated that compounds with a pyridine core showed activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This suggests a possible application in treating inflammatory diseases .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer activity . In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It affects various signaling cascades that regulate inflammation and apoptosis.
  • Interaction with Cellular Components : The compound interacts with cellular membranes and proteins, altering their functions.

Case Study 1: Antimicrobial Efficacy

A study tested the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL for different strains, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation in rodents, administration of this compound significantly reduced edema and levels of inflammatory markers compared to controls. This suggests its utility in managing inflammatory conditions .

Case Study 3: Cancer Cell Lines

In vitro assays on breast cancer cell lines showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours .

Data Summary Table

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis

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